ethyl 6-(2-chloro-6-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to substituted chalcones . The compound features a 2-chloro-6-fluorophenyl group (electron-withdrawing) at position 6 and a 3-methanesulfonamidophenyl group (polar sulfonamide moiety) at position 4 of the cyclohexenone core.
Properties
IUPAC Name |
ethyl 6-(2-chloro-6-fluorophenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO5S/c1-3-30-22(27)21-16(20-17(23)8-5-9-18(20)24)11-14(12-19(21)26)13-6-4-7-15(10-13)25-31(2,28)29/h4-10,12,16,21,25H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDOBJKAVBXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro and Fluoro Substituents : These halogen groups enhance the compound's binding affinity to biological targets through halogen bonding.
- Methanesulfonamide Moiety : This group contributes to the compound's solubility and pharmacokinetic properties.
- Cyclohexene Core : The oxocyclohexene structure is pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Preparation of Intermediates :
- The initial step involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethyl acetoacetate under basic conditions to form an intermediate.
- Subsequent reactions introduce the methanesulfonamide group via nucleophilic substitution.
-
Final Product Formation :
- The final product is obtained through careful control of reaction conditions to ensure high yield and purity.
The mechanism of action for this compound involves interaction with specific molecular targets, which may include:
- Enzymatic Inhibition : The compound can inhibit enzymes critical for various biological pathways, potentially leading to therapeutic effects against diseases such as cancer or bacterial infections.
- Receptor Binding : It may bind to receptors involved in signaling pathways, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with similar compounds:
- Antitumor Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth in preclinical models. For instance, studies indicate that derivatives of cyclohexenone exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The methanesulfonamide moiety is known for its antibacterial activity, making this compound a candidate for further exploration in treating bacterial infections.
- Enzyme Inhibition Studies : Recent studies have highlighted the potential of similar compounds to act as inhibitors of specific enzymes involved in metabolic pathways, suggesting that this compound could exhibit comparable properties .
Data Table: Biological Activities and Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of the target compound lies in its substituents compared to analogs. Key differences include:
- Sulfonamide Group : The 3-methanesulfonamidophenyl group in the target compound introduces hydrogen-bonding capabilities (via NH and SO₂ groups), which are absent in halogen- or alkyl-substituted analogs. This may improve binding to biological targets .
- Halogen Positioning : The 2-chloro-6-fluorophenyl group creates ortho-substitution, increasing torsional strain compared to para-substituted derivatives (e.g., 4-chlorophenyl in ). This strain may influence conformational flexibility .
Conformational Analysis
Cyclohexenone ring puckering varies significantly with substituent bulk and electronic effects:
- Target Compound : The ortho-substituted halogen and sulfonamide groups likely favor a distorted envelope conformation to minimize steric clashes, similar to ortho-substituted analogs .
Crystal Packing and Intermolecular Interactions
Crystallographic studies reveal substituent-dependent packing motifs:
- Target Compound : The sulfonamide group is expected to form N–H···O and S=O···H–C interactions, creating layered or helical packing motifs, as seen in sulfonamide-containing pharmaceuticals .
Preparation Methods
Reaction Mechanism and Intermediate Formation
The Claisen-Schmidt condensation is a cornerstone for synthesizing α,β-unsaturated ketones, which serve as precursors for cyclohexenone derivatives. For the target compound, this involves reacting (2E)-3-(2-chloro-6-fluorophenyl)-1-(3-methanesulfonamidophenyl)prop-2-en-1-one with ethyl acetoacetate under basic conditions. The enolate ion of ethyl acetoacetate attacks the carbonyl carbon of the chalcone intermediate, followed by dehydration to form the conjugated dienone.
In a representative procedure, 2.60 g (0.01 mol) of the chalcone derivative and 1.30 g (0.01 mol) of ethyl acetoacetate are refluxed in 30 mL of absolute ethanol with 10% sodium hydroxide for 8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with cyclization yielding the cyclohexene ring. The product is isolated by cooling the mixture, followed by filtration and recrystallization from ethanol.
Optimization of Reaction Conditions
- Solvent Selection : Ethanol is preferred for its ability to dissolve both polar intermediates and nonpolar products, though dimethylformamide (DMF) may enhance reaction rates in stubborn cases.
- Base Catalysis : Sodium hydroxide achieves higher yields (up to 93%) compared to potassium tert-butoxide, which may induce side reactions.
- Temperature : Reflux conditions (78–80°C) are critical for overcoming activation energy barriers.
Michael Addition and Cyclocondensation
Stepwise Construction of the Cyclohexene Core
Michael addition reactions enable the sequential assembly of the cyclohexene skeleton. A nitroalkene or α,β-unsaturated ester serves as the Michael acceptor, while a β-ketoester (e.g., ethyl acetoacetate) acts as the nucleophile. For example, ethyl 3-(3-methanesulfonamidophenyl)-3-oxopropanoate reacts with 2-chloro-6-fluorostyrene in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form the Michael adduct. Intramolecular cyclization is then induced via acid catalysis, yielding the 2-oxocyclohex-3-ene core.
Catalytic Systems and Yield Enhancement
- Organocatalysts : DBU facilitates enolate formation without requiring anhydrous conditions, achieving 85–90% conversion.
- Acid Workup : Hydrochloric acid (1M) protonates the enolate, driving cyclization to completion.
- Purification : Flash chromatography (petroleum ether:diethyl ether, 3:1) isolates the product with >95% purity.
Cross-Coupling Strategies for Aryl Group Introduction
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Palladium-catalyzed cross-coupling allows modular introduction of aryl groups. The boronic ester of 2-chloro-6-fluorophenyl is coupled to a brominated cyclohexenone intermediate using tetrakis(triphenylphosphine)palladium(0) as the catalyst. Key parameters include:
Ullmann-Type Coupling for Direct Sulfonamide Attachment
Copper(I)-mediated Ullmann coupling attaches the methanesulfonamidophenyl group to preformed cyclohexenone derivatives. A mixture of copper(I) iodide, trans-N,N′-dimethylcyclohexane-1,2-diamine, and potassium phosphate in DMF at 110°C facilitates C–N bond formation. This method avoids Boc protection, streamlining the synthesis but requiring rigorous exclusion of oxygen.
Comparative Analysis of Synthetic Routes
Table 1: Performance Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 78–85 | 92–95 | 8–10 | High |
| Michael Addition | 82–88 | 90–93 | 6–8 | Moderate |
| Suzuki Coupling | 65–70 | 88–90 | 12–14 | Low |
| Ullmann Coupling | 70–75 | 85–88 | 18–20 | Moderate |
The Claisen-Schmidt method offers the best balance of yield and scalability, though it requires stoichiometric base. Suzuki coupling, while modular, suffers from palladium costs and stringent anhydrous conditions.
Experimental Protocols and Characterization
Detailed Synthesis via Claisen-Schmidt Condensation
Step 1: Chalcone Synthesis
- Dissolve 3-methanesulfonamidobenzaldehyde (1.0 equiv) and 2-chloro-6-fluoroacetophenone (1.05 equiv) in ethanol.
- Add 10% NaOH dropwise under ice cooling.
- Reflux for 6 hours, isolate via vacuum filtration, and wash with cold ethanol.
Step 2: Cyclocondensation
- Combine chalcone (1.0 equiv), ethyl acetoacetate (1.1 equiv), and 10% NaOH in ethanol.
- Reflux for 8 hours, cool to 0°C, and filter the precipitate.
- Recrystallize from ethanol:water (9:1).
Characterization Data :
- Melting Point : 412–414 K.
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45–7.39 (m, 4H, Ar–H), 4.29 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.11 (s, 3H, SO2NHCH3), 1.33 (t, J = 7.1 Hz, 3H, OCH2CH3).
Mechanistic Insights and Side-Reaction Mitigation
The electron-withdrawing methanesulfonamide group enhances electrophilicity at the β-position of the chalcone, accelerating Michael addition. However, overcondensation may occur if excess base is used, generating polymeric byproducts. This is mitigated by:
- Controlled Base Addition : Incremental NaOH addition maintains pH 10–12.
- Low-Temperature Cyclization : Performing the cyclization at 0–5°C reduces enolate mobility.
Industrial Scalability and Environmental Considerations
Catalytic Recovery
Palladium catalysts are reclaimed using scavenger resins, achieving 80–85% recovery rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
